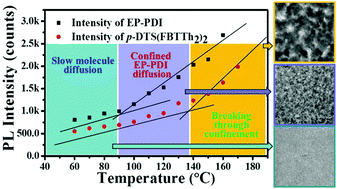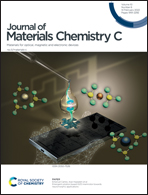Tuning molecule diffusion to control the phase separation of the p-DTS(FBTTh2)2/EP-PDI blend system via thermal annealing†
Journal of Materials Chemistry C Pub Date: 2017-06-09 DOI: 10.1039/C7TC01763D
Abstract
An interpenetrating bulk-heterojunction structure with a domain size of 10–20 nm is the ideal morphology for carrier generation, separation and transportation in organic solar cells. However, depending on the blend composition, the phase-separation behavior of the crystalline small molecule blend system of donor 7,7′-(4,4-bis(2-ethylhexyl)-4H-silolo[3,2-b:4,5-b′]dithiophene-2,6-diyl)bis(6-fluoro-4-(5′-hexyl-[2,2′-bithiophen]-5-yl)benzo[c][1,2,5]thiadiazole) (p-DTS(FBTTh2)2) and acceptor N,N′-bis(1-ethylpropyl)-perylene-3,4,9,10-tetracarboxylic diimide (EP-PDI) is quite different. When the weight ratio of p-DTS(FBTTh2)2/EP-PDI is greater than 8 : 2 or smaller than 4 : 6, a large phase separation structure is observed induced by p-DTS(FBTTh2)2 or EP-PDI crystallization. When the ratio of p-DTS(FBTTh2)2 : EP-PDI changes from 7 : 3 to 5 : 5, no obvious phase separation can be detected due to the interaction between p-DTS(FBTTh2)2 and EP-PDI. In order to obtain the interpenetrating bulk-heterojunction structure with a domain size of 10–20 nm, we proposed to tune the molecule diffusion of p-DTS(FBTTh2)2 and EP-PDI by different thermal annealing temperature to control the phase separation domain size and phase purity. When the annealing temperature is T < Tm EP-PDI + Ta or T > Tc p-DTS(FBTTh2)2 − Tb (T is the thermal annealing temperature, Ta and Tb are constants), the molecule diffusion rate of both p-DTS(FBTTh2)2 and EP-PDI is too slow or too fast, resulting in no phase separation or large phase separation morphology. When T is between Tm EP-PDI + Ta and Tc p-DTS(FBTTh2)2 − Tb, EP-PDI is in a melting state, but p-DTS(FBTTh2)2 self-assembles into crystals. As a result, p-DTS(FBTTh2)2 crystallized and formed a framework, which inhibited the massive crystallization of EP-PDI due to the spatial confinement of the p-DTS(FBTTh2)2 crystallization framework, leading to the formation of a bi-continuous phase separation structure with suitable domain size and phase purity. Based on the above phase separation structure we got, a power conversion efficiency of 4.25% was obtained, which is relatively high in this system without any additives.

Recommended Literature
- [1] Collisional energy transfer in the CO–CO system†
- [2] Inside front cover
- [3] A temperature-based approach to predicting lost data from highly seasonal pollutant data sets†
- [4] IR and IR + UV spectroscopy of isolated [Al–AcPheOMe]n+ cluster cations (n = 1, 3)
- [5] Effect of solution pH on the performance of three electrolytic advanced oxidation processes for the treatment of textile wastewater and sludge characteristics†
- [6] Shear driven vorticity aligned flocs in a suspension of attractive rigid rods†
- [7] Molecular free energy optimization on a computational graph†
- [8] Effects of the environment on the photochromic behaviour of a novel indeno-fused naphthopyran
- [9] A review of the development of nitrogen-modified carbon-based catalysts for oxygen reduction at USC
- [10] The leverage effect of the relative strength of molecular solvophobicity vs. solvophilicity on fine-tuning nanomorphologies of perylene diimide bolaamphiphiles†

Journal Name:Journal of Materials Chemistry C
Research Products
-
CAS no.: 11141-17-6
-
CAS no.: 16881-33-7









